4-Sulphobenzoic acid potassium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

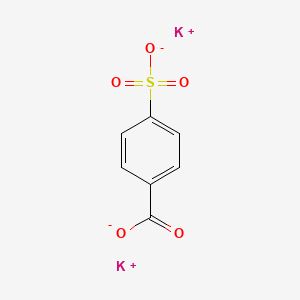

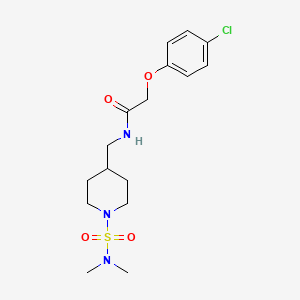

4-Sulphobenzoic acid potassium, also known as 4-Sulfobenzoic acid potassium salt, is an organic compound with the linear formula: KO3SC6H4CO2H . It has a molecular weight of 240.27 . It is used as an intercalating compound to improve clay exfoliation in the synthesis of poly (butylene terephthalate) (PBT) nanocomposites .

Molecular Structure Analysis

The molecular formula of 4-Sulphobenzoic acid potassium is C7H5KO5S . The SMILES string representation is [K+].OC(=O)c1ccc(cc1)S([O-])(=O)=O . More detailed structural analysis would require additional resources or tools .Chemical Reactions Analysis

Specific chemical reactions involving 4-Sulphobenzoic acid potassium are not provided in the available resources. More research is needed to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Sulphobenzoic acid potassium are not explicitly mentioned in the available resources. More research is needed to provide a detailed physical and chemical properties analysis .Scientific Research Applications

Applications in Agriculture

Fertilizer Production : Potassium sulfate (K2SO4), a compound used as a nutrient for plant growth, can be produced through a process involving acid leaching, selective precipitation, and thermal decomposition of potassium alum (KAl(SO4)2), which leads to the formation of soluble K2SO4 and insoluble Al2O3. This process is significant for the synthesis of fertilizers and soil amendments (Souza et al., 2019).

Soil Fertility and Crop Yield : The application of polymer-coated potassium chloride and its effects on cotton yield, leaf senescence, and soil potassium have been studied, revealing that combining polymer-coated potassium chloride with K2SO4 can improve yields, fiber qualities, and potassium use efficiencies in cotton (Yang et al., 2017).

Environmental Applications

Methane and Ammonia Emissions : Research on cattle slurry acidification before storage has shown that it can reduce methane (CH4) and ammonia (NH3) emissions. The addition of sulfuric acid or potassium sulfate influences these emissions, highlighting the role of sulfur transformations and pH in controlling CH4 emission during storage (Petersen et al., 2012).

Concrete Steel-Rebar Degradation : Studies on the effect of potassium-chromate (K2CrO4) on concrete steel-rebar degradation in sulphate and saline media suggest its potential in improving the durability of reinforced concrete structures exposed to acidic or marine environments (Okeniyi et al., 2014).

Chemical Synthesis and Applications

Synthesis of Derivatives : The synthesis of tetrafluorosulphobenzoic acids and their derivatives, which are important in chemical research and industrial applications, has been reported. These compounds are used in various chemical reactions and have potential applications in material science (Fielding & Shirley, 1989).

Chemiluminescence in Analytical Chemistry : Acidic potassium permanganate has been used as a chemiluminescence reagent in various analytical applications, including pharmaceutical, clinical, forensic, food science, and environmental analyses. This highlights its role in sensitive and specific detection methods (Adcock et al., 2014).

Safety And Hazards

4-Sulphobenzoic acid potassium is classified under the GHS07 hazard class. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name |

dipotassium;4-sulfonatobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.2K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSRPLLZKWADRS-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4K2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sulphobenzoic acid potassium | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2601888.png)

![N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B2601890.png)

![1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2601894.png)

![N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2601900.png)

![ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate](/img/structure/B2601901.png)

![(Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate](/img/structure/B2601910.png)